N-Desmethylcarboxy Terbinafine-d7

Description

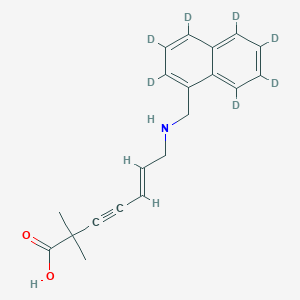

Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXKUJHRUTHIL-YTIBQMOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of N-Desmethylcarboxy Terbinafine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of N-Desmethylcarboxy Terbinafine-d7, a key deuterated metabolite of the antifungal drug Terbinafine (B446). This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of the N-desmethylcarboxy metabolite of Terbinafine. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄D₇NO₂ | [1][2] |

| Molecular Weight | 314.43 g/mol | [1][2] |

| CAS Number | 1185238-58-7 | [1][2][3] |

| Unlabelled CAS Number | 99473-15-1 | [3][4] |

| Appearance | Yellow Solid | [2] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |

Metabolic Pathway of Terbinafine

Terbinafine undergoes extensive metabolism in the liver, primarily mediated by a variety of cytochrome P450 (CYP) enzymes. The biotransformation of Terbinafine involves multiple pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[5] N-Desmethylcarboxy Terbinafine is a product of these metabolic processes. The major CYP enzymes involved in the overall metabolism of terbinafine include CYP2C9, CYP1A2, and CYP3A4.[5] The N-demethylation pathway, a key step in the formation of related metabolites, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[5]

The metabolic cascade of Terbinafine is complex, with multiple branching points and competing reactions. Understanding these pathways is crucial for predicting potential drug-drug interactions and elucidating the mechanisms of both therapeutic action and potential toxicity. The N-dealkylation pathways of terbinafine can lead to the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in idiosyncratic drug-induced liver toxicity.[6][7]

Below is a simplified representation of the initial metabolic steps of Terbinafine leading to the formation of its N-desmethyl and subsequent carboxy metabolites.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. N-Desmethylcarboxy Terbinafine | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Desmethylcarboxy Terbinafine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine (B446). This document outlines a proposed synthetic pathway and details established analytical methodologies for the characterization of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolic studies.

Introduction

N-Desmethylcarboxy Terbinafine is a significant metabolite of Terbinafine, an allylamine (B125299) antifungal agent widely used for the treatment of dermatophyte infections. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the non-labeled metabolite in biological matrices. The incorporation of seven deuterium (B1214612) atoms on the naphthalene (B1677914) ring provides a distinct mass shift, facilitating its differentiation from the endogenous metabolite.

Proposed Synthesis of this compound

Key Synthetic Steps:

-

Synthesis of Naphthalene-d8: The synthesis would commence with commercially available naphthalene, which can be deuterated using established methods such as acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O and a catalyst (e.g., PtO₂). Alternatively, a Grignard reagent-based approach with a deuterated quenching agent can be employed for more controlled deuterium incorporation[1].

-

Functionalization of Naphthalene-d8: The resulting Naphthalene-d8 would then be functionalized to introduce a chloromethyl or bromomethyl group at the 1-position, creating 1-(chloromethyl)naphthalene-d7 or 1-(bromomethyl)naphthalene-d7. This can be achieved through chloromethylation or bromomethylation reactions.

-

Coupling with the Side Chain: The deuterated naphthalene intermediate would then be coupled with a suitable side-chain precursor. A common strategy for Terbinafine synthesis involves the reaction of N-methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne. In this case, a deuterated version of N-methyl-1-naphthalenemethylamine would be synthesized first and then reacted with the side chain.

-

N-Demethylation and Oxidation: The resulting Terbinafine-d7 would then undergo N-demethylation to yield N-Desmethylterbinafine-d7. This can be achieved using various demethylating agents. The subsequent step involves the oxidation of the terminal methyl group of the tert-butyl moiety to a carboxylic acid, yielding the final product, this compound. This oxidation could potentially be achieved using strong oxidizing agents. It is also plausible that a precursor with the carboxylate functionality already in place is used in the coupling step.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₄D₇NO₂ |

| Molecular Weight | 314.43 g/mol |

| CAS Number | 1185238-58-7 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% |

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be employed for the purity determination and quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). A typical mobile phase could be a mixture of acetonitrile and water (containing 0.1% formic acid) in a 65:35 (v/v) ratio[2].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 224 nm or 282 nm[3][4].

-

Injection Volume: 10-20 µL.

-

Quantification: Purity would be determined by the peak area percentage.

2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Expected Molecular Ion: [M+H]⁺ at m/z 315.2.

-

Tandem MS (MS/MS): Fragmentation analysis would be performed to confirm the structure. Key fragment ions would be expected from the cleavage of the side chain and the deuterated naphthalene moiety. An ion transition of m/z 292→141 has been reported for the non-deuterated terbinafine[5]. For the deuterated analog, a corresponding shift in the parent and/or daughter ion would be expected.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be utilized for the detailed structural elucidation of the molecule.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum would show the characteristic signals for the protons on the side chain. The signals corresponding to the naphthalene ring protons would be absent due to deuteration.

-

¹³C NMR: The carbon NMR spectrum would show the signals for all carbon atoms in the molecule, including those in the deuterated naphthalene ring, which would exhibit characteristic splitting patterns due to deuterium coupling.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the proposed synthetic workflow and the metabolic pathway of Terbinafine.

Caption: Proposed synthetic workflow for this compound.

Caption: Simplified metabolic pathway of Terbinafine.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations, and the characterization methodologies are based on standard analytical techniques widely used in the pharmaceutical industry. The availability of this deuterated internal standard is paramount for the accurate quantification of Terbinafine's metabolites, thereby supporting crucial drug development and clinical research activities.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethylcarboxy Terbinafine-d7 CAS number and molecular weight

This technical guide provides a comprehensive overview of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and analytical considerations.

Core Compound Data

This compound is a stable isotope-labeled version of N-Desmethylcarboxy Terbinafine, a metabolite of Terbinafine. The deuteration makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.

| Parameter | Value | Reference |

| CAS Number | 1185238-58-7 | [1] |

| Molecular Formula | C₂₀H₁₄D₇NO₂ | [2] |

| Molecular Weight | 314.43 g/mol | [2] |

| Unlabeled CAS Number | 99473-15-1 | [1] |

Terbinafine: Mechanism of Action

Terbinafine, the parent compound, is an allylamine (B125299) antifungal agent that acts by inhibiting the enzyme squalene (B77637) epoxidase.[3][4][5][6] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity and fluidity.[3][5]

The inhibition of squalene epoxidase leads to two significant downstream effects that contribute to the antifungal activity of Terbinafine:

-

Ergosterol Depletion : The blockage of the synthesis pathway results in a deficiency of ergosterol, compromising the fungal cell membrane's structural integrity and function.[3][5]

-

Squalene Accumulation : The enzymatic inhibition causes a buildup of squalene within the fungal cell.[3][5] High concentrations of intracellular squalene are toxic to the fungal cell, leading to cell death.[3][5]

This mechanism provides a selective action against fungal pathogens, as the enzyme in the mammalian cholesterol biosynthesis pathway is significantly less sensitive to Terbinafine.[3]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Terbinafine? [synapse.patsnap.com]

- 4. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Metabolism of Terbinafine to N-Desmethylcarboxy Terbinafine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbinafine (B446), a widely prescribed allylamine (B125299) antifungal agent, undergoes extensive hepatic metabolism to various metabolites. A key metabolic pathway involves the formation of N-desmethylcarboxy terbinafine, a significant metabolite observed in plasma and urine. This technical guide provides a comprehensive overview of the core metabolic transformation of terbinafine to N-desmethylcarboxy terbinafine. It details the enzymatic processes, presents quantitative kinetic data for the initial N-demethylation step, outlines relevant experimental protocols, and visualizes the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of terbinafine.

Introduction

Terbinafine is primarily cleared from the body through metabolism, with numerous metabolites identified. The conversion to N-desmethylcarboxy terbinafine is a multi-step process initiated by N-demethylation of the parent drug, followed by further oxidation. Understanding the intricacies of this metabolic pathway, including the enzymes involved and their kinetic parameters, is crucial for a complete characterization of terbinafine's pharmacokinetic profile and for assessing potential drug-drug interactions.

The Metabolic Pathway: From Terbinafine to N-Desmethylcarboxy Terbinafine

The formation of N-desmethylcarboxy terbinafine from terbinafine occurs in a sequential two-step oxidative process:

-

N-demethylation of Terbinafine: The first and rate-limiting step is the removal of a methyl group from the tertiary amine of terbinafine, yielding N-desmethylterbinafine. This reaction is predominantly catalyzed by several cytochrome P450 (CYP) enzymes.

-

Oxidation of N-desmethylterbinafine: The subsequent step involves the oxidation of the alkyl side chain of N-desmethylterbinafine to a carboxylic acid, forming N-desmethylcarboxy terbinafine. While this metabolite is a major in vivo product, detailed in vitro kinetic data for this specific conversion is not extensively reported in the literature. It is hypothesized that this oxidation may be carried out by CYPs or potentially other enzymes such as aldehyde oxidases acting on an aldehyde intermediate, though direct evidence for the latter is limited.

The major fraction of terbinafine metabolites excreted in urine is the hydrophilic unconjugated N-desmethyl-carboxyterbinafine, accounting for approximately 15% of the administered dose in some studies.[1] In plasma, carboxy compounds are the main metabolites.[1]

Signaling Pathway Diagram

Quantitative Data: Enzyme Kinetics of Terbinafine N-Demethylation

The N-demethylation of terbinafine is a well-characterized metabolic reaction. Several cytochrome P450 enzymes have been shown to catalyze this step. The following tables summarize the Michaelis-Menten kinetic parameters for the formation of N-desmethylterbinafine by various recombinant human CYP isozymes.

Table 1: Michaelis-Menten Kinetics of Terbinafine N-Demethylation by Recombinant CYP Enzymes

| CYP Isozyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) | Reference |

| CYP1A2 | 16 ± 3 | 0.8 ± 0.1 | 0.05 | [2] |

| CYP2C9 | 120 ± 20 | 15 ± 1 | 0.13 | [2] |

| CYP3A4 | 110 ± 20 | 8 ± 1 | 0.07 | [3] |

| CYP2C19 | 40 ± 10 | 12 ± 1 | 0.30 | [3] |

| CYP2C8 | Not Reported | Not Reported | Not Reported | |

| CYP2D6 | 7 ± 2 | 0.5 ± 0.04 | 0.07 | [2] |

| CYP2B6 | 200 ± 50 | 20 ± 2 | 0.10 | [2] |

Data presented as mean ± standard error where available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of terbinafine metabolism.

In Vitro Metabolism of Terbinafine using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of terbinafine in a pooled human liver microsomal system.

Objective: To determine the metabolic profile of terbinafine and identify the metabolites formed.

Materials:

-

Terbinafine hydrochloride

-

Pooled human liver microsomes (e.g., from 150 donors)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Internal standard (e.g., butenafine)

-

HPLC system with UV or MS/MS detection

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing terbinafine (at various concentrations, e.g., 1-500 µM) and human liver microsomes (0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer.[5]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow Diagram

HPLC Method for Quantification of Terbinafine and its Metabolites

This section describes a representative HPLC method for the simultaneous determination of terbinafine and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV Detector or Mass Spectrometer

-

Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of aqueous buffer (e.g., water with phosphoric acid and triethylamine, pH 3.0) and acetonitrile (e.g., 65:35, v/v).[6]

-

Flow Rate: 1.1 mL/min.[6]

-

Detection Wavelength: 224 nm for UV detection.[6]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Sample Preparation:

-

Plasma or microsomal incubation samples are subjected to liquid-liquid extraction (e.g., with hexane) or protein precipitation as described in the previous protocol.[6]

-

The extracted and dried sample is reconstituted in the mobile phase before injection.

Discussion

The metabolism of terbinafine to N-desmethylcarboxy terbinafine is a significant clearance pathway for the drug. The initial N-demethylation step is catalyzed by a multitude of CYP enzymes, with CYP2C9, CYP1A2, CYP3A4, and CYP2C19 playing important roles.[2][3][7] The redundancy in the enzymes responsible for this initial step suggests a low potential for clinically significant drug-drug interactions due to the inhibition of a single CYP enzyme.

The subsequent oxidation of N-desmethylterbinafine to the carboxy metabolite is less well-characterized in terms of specific enzyme kinetics. However, the prevalence of N-desmethylcarboxy terbinafine in plasma and urine underscores the efficiency of this downstream metabolic step.[1] Further research is warranted to fully elucidate the enzymes and their quantitative contributions to this second oxidative transformation. This knowledge would provide a more complete picture of terbinafine's metabolic fate and could be valuable in predicting individual variability in drug response and clearance.

Conclusion

The metabolic conversion of terbinafine to N-desmethylcarboxy terbinafine is a key pathway in its elimination. This guide has provided a detailed overview of this process, including the enzymes involved, quantitative data for the initial N-demethylation step, and standardized experimental protocols. The provided diagrams offer a clear visualization of the metabolic pathway and experimental procedures. This information serves as a foundational resource for scientists and researchers in the field of drug metabolism and development, facilitating a deeper understanding of the pharmacokinetic properties of terbinafine. Further investigation into the kinetics of the secondary oxidation step will enhance our comprehensive knowledge of terbinafine's biotransformation.

References

- 1. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trace.tennessee.edu [trace.tennessee.edu]

- 7. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethylcarboxy Terbinafine-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine (B446). This document compiles essential chemical and physical data, detailed experimental protocols for its quantification, and visual representations of its metabolic pathway and analytical workflows. The information presented is intended to support research and development activities involving the study of Terbinafine metabolism and pharmacokinetics.

Core Compound Data

This compound is a stable isotope-labeled internal standard used for the quantitative analysis of N-Desmethylcarboxy Terbinafine, a major metabolite of Terbinafine. The deuteration provides a distinct mass signature for mass spectrometry-based detection, ensuring accurate quantification in complex biological matrices.

Chemical and Physical Properties

| Property | Value | Source |

| Analyte Name | This compound | [1] |

| Molecular Formula | C₂₀H₁₄D₇NO₂ | [2] |

| Molecular Weight | 314.43 | [2] |

| Accurate Mass | 314.201 | [1] |

| Unlabelled CAS Number | 99473-15-1 | [1][3] |

| Isotope Type | Deuterium | [1] |

| Chemical Name | (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid | [1] |

| SMILES | [2H]c1c([2H])c([2H])c2c(CNC\C=C\C#CC(C)(C)C(=O)O)c([2H])c([2H])c([2H])c2c1[2H] | [1] |

| InChI | InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethanol, and Methanol. | [4] |

| Storage Condition | Store at -20°C. | [4] |

Metabolic Pathway of Terbinafine

Terbinafine undergoes extensive metabolism in the liver, primarily mediated by a variety of cytochrome P450 (CYP) isoenzymes.[5] The formation of N-Desmethylcarboxy Terbinafine involves two key metabolic steps: N-demethylation and alkyl side-chain oxidation.[6] Multiple CYP enzymes, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19, have been identified as major contributors to Terbinafine's metabolism.[5][6] This multi-enzyme involvement suggests a low potential for drug-drug interactions.[6]

Experimental Protocols

The quantification of Terbinafine and its metabolites, including N-Desmethylcarboxy Terbinafine, in biological matrices such as plasma and urine is typically performed using high-performance liquid chromatography (HPLC) coupled with various detection methods.

HPLC-UV Method for Terbinafine and Metabolites in Urine

This protocol is adapted from analytical procedures developed for the determination of Terbinafine and its metabolites.[7]

Sample Preparation:

-

To a volume of native urine, add an appropriate internal standard.

-

Perform enzymatic deconjugation of the urine samples.

-

The sample is then ready for direct injection into the HPLC system.[7]

HPLC Conditions:

-

System: Microprocessor-controlled HPLC system with an autosampler.[7]

-

Detection: UV absorption.[7]

-

Linearity: The method is linear within the required analytical ranges.[7]

-

Limit of Detection (LOD) in Urine: 300 ng/ml for Terbinafine and its metabolites (including N-desmethyl-carboxy-terbinafine).[7]

LC-MS/MS Method for Terbinafine in Human Plasma

This protocol is based on a validated bioanalytical method for Terbinafine.[8] While this specific protocol is for the parent drug, a similar approach with optimized parameters would be suitable for its metabolites, utilizing this compound as an internal standard.

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add the internal standard (this compound in a suitable solvent).

-

Precipitate proteins by adding a solvent such as methanol.[7]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Chromatographic System: HPLC with a suitable C18 column.

-

Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

-

Ionization: Positive ion electrospray ionization (ESI+).[8]

-

Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor to product ion transitions for both N-Desmethylcarboxy Terbinafine and this compound would need to be determined through infusion and optimization experiments.

Validation Parameters (Example for Terbinafine):

-

Linear Range: 1.0 to 2000 ng/mL.[8]

-

Limit of Quantification (LOQ): 1.0 ng/mL.[8]

-

Intraday Precision: 3.5% to 4.1%.[8]

-

Intraday Accuracy: -2.7% to 7.7%.[8]

Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of N-Desmethylcarboxy Terbinafine using a stable isotope-labeled internal standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Desmethylcarboxy Terbinafine | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. drugs.com [drugs.com]

- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethylcarboxy Terbinafine-d7 stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of N-Desmethylcarboxy Terbinafine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a deuterated analog of a major metabolite of the antifungal drug Terbinafine (B446). As a stable isotope-labeled internal standard, its purity and stability are paramount for accurate bioanalytical studies. This technical guide provides a comprehensive overview of the recommended storage conditions and a proposed framework for assessing the stability of this compound. Due to the limited availability of direct stability studies for this specific deuterated metabolite, this guide synthesizes information from studies on Terbinafine, its non-deuterated metabolites, and general principles of deuterated compound stability.

Introduction

Terbinafine is an allylamine (B125299) antifungal agent widely used for the treatment of dermatophyte infections. It is extensively metabolized in the liver, with N-Desmethylcarboxy Terbinafine being one of its major inactive metabolites. The deuterated version, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification by mass spectrometry. The stability of this standard is a critical factor that can influence the accuracy and reproducibility of experimental results.

This guide outlines the known storage conditions and presents a proposed experimental approach for a comprehensive stability assessment of this compound, including forced degradation studies and the development of a stability-indicating analytical method.

Recommended Storage Conditions

Based on information from various suppliers, the following storage and shipping conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C[1][2] | Sub-zero temperatures minimize the rate of potential chemical degradation, ensuring long-term stability of the neat compound. |

| Shipping Temperature | Room Temperature[1][2] | Short-term exposure to ambient temperatures is generally acceptable for the solid form, though immediate proper storage upon receipt is crucial. |

| Form | Neat Solid | The solid state is generally more stable than solutions, which can be susceptible to solvent-mediated degradation. |

| Light Exposure | Protect from light | As the parent compound Terbinafine has shown susceptibility to photolytic degradation, it is prudent to protect the metabolite from light. |

| Humidity | Store in a dry environment (e.g., with desiccants) | Minimizes the risk of hydrolysis and other moisture-related degradation pathways. |

Proposed Stability Testing Protocol

A comprehensive stability study for this compound should involve the development of a stability-indicating analytical method and subsequent forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended approach.

Experimental Protocol:

-

Column Selection: A reversed-phase C18 column is a suitable starting point, as it has been successfully used for the analysis of Terbinafine and its metabolites.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) should be optimized to achieve good peak shape and resolution between the parent compound and its degradants.

-

Detection:

-

UV Detection: A photodiode array (PDA) detector should be used to determine the optimal detection wavelength and to check for peak purity.

-

Mass Spectrometry (MS) Detection: A mass spectrometer is essential for identifying degradation products by comparing their mass-to-charge ratios with the parent compound and for monitoring any potential loss of the deuterium (B1214612) label (H/D exchange).

-

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (stress testing) helps to identify potential degradation pathways and the intrinsic stability of the molecule. The following conditions are proposed for this compound.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Expose the sample solution to 0.1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Expose the sample solution to 0.1 M NaOH at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Time Points: Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC-UV/MS method.

-

Data Evaluation:

-

Quantify the remaining percentage of this compound at each time point.

-

Identify and characterize major degradation products using MS data.

-

Monitor for any H/D exchange, which would be indicated by a shift in the mass spectrum.

-

Potential Degradation Pathways and Stability Considerations

While specific degradation pathways for this compound have not been published, the following can be inferred based on its structure and the behavior of related compounds.

Hydrolysis

The molecule contains functional groups that could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally expected to be relatively stable.

Oxidation

The allylamine moiety could be a site for oxidative degradation.

Photodegradation

Studies on Terbinafine have shown significant degradation upon exposure to light. The naphthalene (B1677914) moiety in this compound suggests a similar susceptibility.

Deuterium Label Stability

A primary concern for deuterated compounds is the stability of the C-D bonds.

-

H/D Exchange: Under certain pH conditions, particularly in aqueous solutions, there is a risk of the deuterium atoms exchanging with protons from the solvent. This is a critical parameter to monitor during stability studies, as it would compromise the integrity of the internal standard.

-

Kinetic Isotope Effect: The presence of deuterium at sites of metabolic cleavage can slow down the rate of metabolism (the kinetic isotope effect). While N-Desmethylcarboxy Terbinafine is already a metabolite, this principle highlights the increased stability of C-D bonds compared to C-H bonds.

Data Presentation (Hypothetical)

The following tables represent how quantitative data from a comprehensive stability study of this compound could be structured.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Duration (hours) | % Assay of this compound | Major Degradation Products (m/z) | H/D Exchange Observed |

| 0.1 M HCl (60°C) | 24 | 95.2 | [List m/z] | No |

| 0.1 M NaOH (60°C) | 24 | 92.5 | [List m/z] | No |

| 3% H₂O₂ (RT) | 24 | 88.1 | [List m/z] | No |

| Thermal (80°C, solid) | 48 | 99.1 | Not Detected | No |

| Photolytic (UV/Vis) | 24 | 75.6 | [List m/z] | No |

Table 2: Long-Term Stability Study at Recommended Storage (-20°C) (Hypothetical Data)

| Time Point (Months) | % Assay of this compound | Appearance |

| 0 | 100.0 | White Solid |

| 3 | 99.8 | No Change |

| 6 | 99.7 | No Change |

| 12 | 99.5 | No Change |

| 24 | 99.2 | No Change |

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the factors influencing the stability of this compound.

References

N-Desmethylcarboxy Terbinafine-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine (B446). This document consolidates available data on its chemical properties, safety information, metabolic origin, and analytical methodologies.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Desmethylcarboxy Terbinafine, a known metabolite of Terbinafine.[1] The deuteration makes it a valuable internal standard for pharmacokinetic and metabolic studies of Terbinafine.

| Property | Value | Source |

| Chemical Name | (5E)-2,2-Dimethyl-7-[(1-naphthalenyl-d7-methyl)amino]-5-hepten-3-ynoic Acid | [2] |

| CAS Number | 1185238-58-7 | [2] |

| Molecular Formula | C₂₀H₁₄D₇NO₂ | [2] |

| Molecular Weight | 314.43 g/mol | [2] |

| Appearance | Yellow Solid | Pharmaffiliates |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | Pharmaffiliates |

| Unlabelled CAS Number | 99473-15-1 | [1] |

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, safety data for the non-deuterated form, N-Desmethylcarboxy Terbinafine, provides essential safety guidance. It is important to handle the deuterated compound with the same precautions.

Hazard Identification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

The toxicological properties of this compound have not been fully investigated.

Metabolic Pathway of Terbinafine

N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine, an antifungal agent that inhibits squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. The metabolism of Terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes. The formation of N-Desmethylcarboxy Terbinafine occurs through N-demethylation of the parent drug.

Several CYP isoenzymes are involved in the metabolism of terbinafine, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[3] The N-demethylation pathway, which leads to the formation of N-Desmethyl Terbinafine and subsequently N-Desmethylcarboxy Terbinafine, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[3]

Experimental Protocols

A general approach to the synthesis of Terbinafine involves the coupling of N-methyl-1-naphthalenemethanamine with (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne.[4] For the synthesis of this compound, a deuterated naphthalenemethylamine precursor would be required.

General Analytical Workflow for Terbinafine and its Metabolites:

Analytical procedures for the determination of Terbinafine and its metabolites, including N-Desmethylcarboxy Terbinafine, in biological matrices such as plasma and urine have been developed.[5] These methods are crucial for pharmacokinetic and metabolism studies.

A common method involves High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. For plasma analysis, a protein precipitation step with methanol (B129727) or sample extraction with hexane (B92381) can be employed.[5] For urine analysis, samples may require deconjugation before injection into the HPLC system.[5] Detection is often carried out using UV or mass spectrometry (MS), with the latter being particularly useful for deuterated standards like this compound due to its mass difference from the endogenous metabolite.

Toxicological Information

Specific toxicological data, such as LD50 values, for N-Desmethylcarboxy Terbinafine or its deuterated form are not available. The safety information provided is based on the GHS classification of the non-deuterated compound. As with any chemical, it should be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Biological Activity

N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine and is generally considered to be inactive as an antifungal agent.[6] Its primary significance is in the study of Terbinafine's metabolism and pharmacokinetics, where the deuterated form serves as an essential tool for accurate quantification. There is no current evidence to suggest its involvement in specific signaling pathways beyond being a product of the metabolic breakdown of Terbinafine.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). Researchers should always consult the latest safety information from the supplier before handling this compound and perform their own risk assessments.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of N-Desmethylcarboxy Terbinafine-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Desmethylcarboxy Terbinafine-d7 as an internal standard in the quantitative analysis of terbinafine (B446) and its metabolites in biological matrices. The protocols detailed below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Introduction

Terbinafine is a widely used antifungal agent that undergoes extensive metabolism in the body. Accurate quantification of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1]

This compound is a deuterated analog of the major metabolite of terbinafine, N-desmethylcarboxy terbinafine. Its chemical structure is nearly identical to the unlabeled metabolite, ensuring it co-elutes and experiences similar ionization effects, thereby providing high accuracy and precision in quantification.[1] This document outlines the theoretical basis, experimental protocols, and expected performance characteristics for the use of this compound as an internal standard.

Terbinafine Metabolism

Terbinafine is metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[2] The primary metabolic pathways include N-demethylation, alkyl side-chain oxidation, and deamination.[3] The formation of N-desmethylcarboxy terbinafine is a significant metabolic route. Understanding these pathways is essential for the comprehensive pharmacokinetic profiling of terbinafine.

Caption: Metabolic pathway of Terbinafine.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized and validated for specific laboratory conditions and matrices.

Materials and Reagents

-

Analytes: Terbinafine, N-Desmethyl Terbinafine, Carboxy Terbinafine, N-Desmethylcarboxy Terbinafine

-

Internal Standard: this compound

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Additives: Formic acid, ammonium (B1175870) formate

-

Biological Matrix: Human plasma (or other relevant matrix)

-

Solid Phase Extraction (SPE) Cartridges: C18 or equivalent

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.

Caption: Protein Precipitation Workflow.

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup, reducing matrix effects and improving sensitivity.

Caption: Solid-Phase Extraction Workflow.

Protocol:

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of this compound working solution.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Terbinafine | 292.2 | 141.1[4][5] |

| N-Desmethyl Terbinafine | 278.2 | 141.1 |

| Carboxy Terbinafine | 322.2 | 141.1 |

| N-Desmethylcarboxy Terbinafine | 308.2 | 141.1 |

| This compound (IS) | 315.2 | 148.1 |

Quantitative Data Summary

The following table summarizes typical performance characteristics that should be achieved during method validation. The data presented here are representative values based on published methods for terbinafine analysis using other internal standards and should be established specifically for a method using this compound.

| Parameter | Terbinafine | N-Desmethylcarboxy Terbinafine |

| Linearity Range (ng/mL) | 1 - 2000[4][5] | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.99[4][5] | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[4] | 1 |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Recovery (%) | > 80% | > 80% |

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of terbinafine and its metabolites in biological matrices by LC-MS/MS. Its use helps to mitigate the variability inherent in bioanalytical methods, leading to reliable data for pharmacokinetic and other drug development studies. The protocols and data presented in these application notes provide a solid foundation for the implementation of this internal standard in a research or regulated laboratory setting. Method validation should always be performed to ensure the reliability of the results for the intended application.

References

- 1. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. scilit.com [scilit.com]

Application Note: Quantification of Terbinafine and its Metabolites in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of terbinafine (B446) and its primary metabolite, N-desmethylterbinafine, in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Terbinafine is an allylamine (B125299) antifungal agent, and monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and understanding its metabolism.[1][2] The described method is sensitive, specific, and suitable for high-throughput analysis in a research or drug development setting.

Introduction

Terbinafine is widely used for the treatment of fungal infections of the skin and nails.[2][3] It is extensively metabolized in the liver, primarily through N-demethylation to form N-desmethylterbinafine, but also via other pathways such as deamination and oxidation.[4] The metabolism of terbinafine involves several cytochrome P450 (CYP) isoenzymes, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[1][4] Accurate quantification of terbinafine and its metabolites in human plasma is essential for pharmacokinetic and bioequivalence studies.[5][6][7] This application note details a robust UPLC-MS/MS method for this purpose.

Terbinafine Metabolism

Terbinafine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The major metabolic pathways include:

-

N-demethylation: This is a primary metabolic route, resulting in the formation of N-desmethylterbinafine.[4]

-

Alkyl Side Chain Oxidation: Oxidation of the t-butyl group.

-

Deamination: Removal of the amine group.[4]

-

Dihydrodiol Formation: Addition of two hydroxyl groups to the naphthalene (B1677914) ring.[4]

None of the identified metabolites possess antifungal activity similar to the parent drug.[1]

Experimental Protocols

This section details the protocol for a UPLC-MS/MS method for the quantification of terbinafine and N-desmethylterbinafine in human plasma.

Materials and Reagents

-

Terbinafine and N-desmethylterbinafine reference standards

-

Terbinafine-d7 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265)

-

Ethyl acetate

-

n-Hexane

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (Terbinafine-d7).

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 80:20, v/v).[5][6]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5][6] Mobile Phase A: 8.0 mM Ammonium formate in water, pH 3.5[5][6] Mobile Phase B: Acetonitrile[5][6] Gradient: Isocratic elution with 85% Mobile Phase B[5][6] Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Terbinafine | 292.2 | 141.1 | 0.1 | 30 | 20 |

| N-Desmethylterbinafine | 278.3 | 141.1 | 0.1 | 30 | 20 |

| Terbinafine-d7 (IS) | 299.1 | 148.2 | 0.1 | 30 | 20 |

Quantitative Data Summary

The following tables summarize the quantitative performance of various published methods for the analysis of terbinafine and its metabolites in human plasma.

Table 1: UPLC-MS/MS Methods

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Terbinafine | 1.00 | 1.00 - 2000 | 1.8 - 3.2 | 2.1 - 4.5 | [5][6] |

| Terbinafine | 1.0 | 1.0 - 2000 | 3.5 - 4.1 | 1.7 - 4.9 | [7] |

| Terbinafine | 0.5 | 1 - 250 | <15 | <15 | [8][9] |

| N-Desmethylterbinafine | 0.05 | 0.1 - 25 | <15 | <15 | [8][9] |

Table 2: HPLC-UV Methods

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-assay Precision (%CV) | Reference |

| Terbinafine | 2 | 2 - 1000 | 2.9 - 9.8 | [10] |

| N-Desmethylterbinafine | 2 | 2 - 1000 | 2.9 - 9.8 | [10] |

Experimental Workflow

The overall workflow for the quantification of terbinafine and its metabolites in human plasma is depicted below.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of terbinafine and its major metabolite, N-desmethylterbinafine, in human plasma. The protocol provides excellent specificity and throughput, making it well-suited for pharmacokinetic and bioequivalence studies in a drug development environment. The provided quantitative data from various methods can serve as a valuable reference for researchers in this field.

References

- 1. drugs.com [drugs.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects | Scilit [scilit.com]

- 6. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. latamjpharm.org [latamjpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Terbinafine Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of terbinafine (B446) in urine for quantitative analysis. The following sections offer a selection of methods ranging from simple dilution to more complex extraction techniques, catering to various analytical requirements and laboratory capabilities.

Introduction

Terbinafine, an allylamine (B125299) antifungal agent, is extensively metabolized in the body, with its metabolites primarily excreted in the urine.[1][2] Accurate and reliable quantification of terbinafine and its metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of sample preparation method is critical to remove interfering endogenous components from the urine matrix and to concentrate the analyte of interest, thereby ensuring the sensitivity and selectivity of the subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4]

This document outlines three common sample preparation methods for terbinafine analysis in urine: "Dilute and Shoot," Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). For the analysis of conjugated metabolites, an enzymatic deconjugation step is often required prior to extraction.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on terbinafine analysis in urine and other biological matrices, providing a reference for expected analytical performance.

| Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Analytical Technique | Reference |

| Dilute and Shoot | Terbinafine | Human Urine | 25 - 2000 ng/mL | 25 ng/mL | 12.60 ng/mL | HPLC-DAD | [5] |

| HPLC | Terbinafine | Spiked Human Urine | 0.1 - 15 µg/mL | 0.95 µg/mL | 0.31 µg/mL | HPLC-DAD | [3] |

| HPLC | Terbinafine & 4 Metabolites | Human Urine | Not Specified | Not Specified | 300 ng/mL | HPLC-UV | [1] |

| GC-FID | Naphthoic Acid Metabolite | Human Urine | Not Specified | Not Specified | 50 ng/mL | GC-FID | [1] |

| UPLC-UV | Terbinafine & Metabolites | Human Plasma & Urine | Not Specified | Not Specified | 0.01 - 0.07 µg/mL | UPLC-UV | [4] |

Experimental Protocols

Enzymatic Deconjugation (for Metabolite Analysis)

Many of terbinafine's metabolites are excreted as glucuronide or sulfate (B86663) conjugates.[2] To analyze the total concentration of these metabolites, an enzymatic hydrolysis step is necessary to cleave the conjugate moiety.

Protocol:

-

To 1.0 mL of urine sample, add 0.5 mL of a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).

-

Add a sufficient amount of β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia). The exact amount should be optimized based on the enzyme activity.

-

Vortex the mixture gently.

-

Incubate the sample at an elevated temperature (e.g., 37-55°C) for a specified period (e.g., 4-16 hours). The optimal time and temperature should be determined experimentally.

-

After incubation, cool the sample to room temperature.

-

The deconjugated sample is now ready for one of the following extraction procedures.

"Dilute and Shoot" Method

This is the simplest and fastest sample preparation method, suitable for rapid screening or when high sensitivity is not required. It involves diluting the urine sample with a suitable solvent to reduce matrix effects before direct injection into the analytical instrument.[5]

Protocol: [5]

-

Take 100 µL of the urine sample (or deconjugated sample).

-

Add 80 µL of an internal standard working solution.

-

Add 820 µL of a dilution solution (e.g., a mixture of phosphate (B84403) buffer and acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. It utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away.

Protocol:

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Ensure the sorbent bed does not run dry.

-

Loading: Load 1 mL of the urine sample (or pre-treated sample) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the terbinafine and its metabolites from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the chromatographic analysis.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.

Protocol:

-

To 1 mL of urine sample in a glass tube, add 50 µL of an internal standard solution.

-

Add 200 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer to achieve a basic pH, as terbinafine is a basic compound).

-

Add 5 mL of an immiscible organic solvent (e.g., a mixture of methyl t-butyl ether and hexane, or ethyl acetate and n-hexane).[5]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

Centrifuge the sample to facilitate phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Transfer the sample to an autosampler vial for injection.

Visualizations

Experimental Workflows

Caption: "Dilute and Shoot" workflow for terbinafine analysis in urine.

Caption: Solid-Phase Extraction (SPE) workflow for terbinafine analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for terbinafine analysis.

Logical Relationship of Sample Preparation Steps

Caption: Decision pathway for terbinafine urine sample preparation.

References

- 1. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of N-Desmethylcarboxy Terbinafine in Human Plasma using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Terbinafine (B446) is an allylamine (B125299) antifungal agent used in the treatment of fungal infections of the skin and nails.[1] It is extensively metabolized in the liver by multiple cytochrome P450 enzymes into several metabolites.[2][3] One of the major urinary metabolites is N-Desmethylcarboxy Terbinafine.[4] Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the analysis of N-Desmethylcarboxy Terbinafine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines a simple and efficient protein precipitation method for the extraction of N-Desmethylcarboxy Terbinafine from human plasma.

-

Materials:

-

Human plasma samples

-

N-Desmethylcarboxy Terbinafine analytical standard

-

Internal Standard (IS) working solution (e.g., Terbinafine-d7 or a suitable structural analog)

-

Acetonitrile (B52724) (HPLC grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the clear supernatant to a UPLC vial for analysis.

-

2. UPLC-MS/MS Instrumentation and Conditions

-

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 5500)

-

Ion Source: Electrospray Ionization (ESI)

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 10 90 3.5 10 90 3.6 95 5 | 5.0 | 95 | 5 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Data Presentation

Table 1: MRM Transitions and Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| N-Desmethylcarboxy Terbinafine | 308.2 | 141.1 | 100 | 35 | 25 |

| N-Desmethylcarboxy Terbinafine | 308.2 | 262.2 | 100 | 35 | 15 |

| Terbinafine (for reference) | 292.2 | 141.1 | 100 | 40 | 30 |

| Terbinafine-d7 (IS) | 299.2 | 148.1 | 100 | 40 | 30 |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | N-Desmethylcarboxy Terbinafine | Acceptance Criteria |

| Linearity (r²) | >0.995 | ≥0.99 |

| LLOQ (ng/mL) | 1.0 | S/N > 10 |

| Accuracy (%) | 95 - 105 | 85 - 115% (±20% for LLOQ) |

| Precision (%RSD) | <10% | ≤15% (≤20% for LLOQ) |

| Recovery (%) | ~85% | Consistent and reproducible |

| Matrix Effect (%) | 90 - 110 | 85 - 115% |

Mandatory Visualization

Caption: Metabolic pathway of Terbinafine to N-Desmethylcarboxy Terbinafine.

Caption: Experimental workflow for N-Desmethylcarboxy Terbinafine analysis.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for the Quantification of N-Desmethylcarboxy Terbinafine using N-Desmethylcarboxy Terbinafine-d7 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbinafine is an allylamine (B125299) antifungal agent widely used for the treatment of fungal infections. The quantitative analysis of its metabolites is crucial for pharmacokinetic and drug metabolism studies. This document details a robust and sensitive bioanalytical method for the quantification of N-Desmethylcarboxy Terbinafine in human plasma using its stable isotope-labeled internal standard, N-Desmethylcarboxy Terbinafine-d7. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical validation parameters for similar assays found in the literature. These values serve as a guideline for method validation.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighing Factor | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 0.1 | < 15% | < 15% | ± 15% |

| Low Quality Control (LQC) | 0.3 | < 15% | < 15% | ± 15% |

| Medium Quality Control (MQC) | 10 | < 15% | < 15% | ± 15% |

| High Quality Control (HQC) | 80 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Factor |

| N-Desmethylcarboxy Terbinafine | > 85% | 0.95 - 1.05 |

| This compound | > 85% | 0.95 - 1.05 |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Materials and Reagents

-

N-Desmethylcarboxy Terbinafine reference standard

-

This compound (Internal Standard)

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of N-Desmethylcarboxy Terbinafine and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of N-Desmethylcarboxy Terbinafine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in this application.

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Spike with the corresponding working standard solutions of N-Desmethylcarboxy Terbinafine (for calibration curve and QC samples).

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

MRM Transitions (Predicted):

The following MRM transitions are proposed based on the chemical structures and may require optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Desmethylcarboxy Terbinafine | 308.2 | 141.1 | 25 |

| This compound | 315.2 | 148.1 | 25 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the bioanalytical method.

Application Note: High-Throughput Quantification of Terbinafine in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Terbinafine (B446) in human plasma using a stable isotope-labeled internal standard, Terbinafine-d7. The described Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is sensitive, specific, and rapid, making it ideal for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.